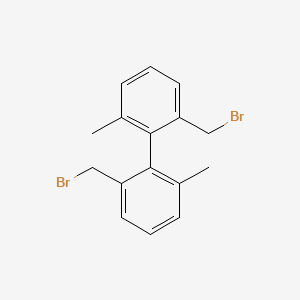
2,2'-Bis(bromomethyl)-6,6'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is a brominated organic compound with the molecular formula C16H16Br2. This compound is characterized by the presence of two bromomethyl groups and two methyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dimethyl derivatives.
Scientific Research Applications
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include alkylation of DNA, proteins, and other cellular components, which can result in changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Lacks the methyl groups present in 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl.
2,2’-Bis(bromomethyl)-1,3-propanediol: Contains hydroxyl groups instead of the biphenyl structure.
Pentaerythritol tetrabromide: Contains four bromomethyl groups attached to a central carbon atom.
Uniqueness
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl structure with bromomethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable.
Properties
CAS No. |
93010-59-4 |
|---|---|
Molecular Formula |
C16H16Br2 |
Molecular Weight |
368.11 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[2-(bromomethyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8H,9-10H2,1-2H3 |
InChI Key |
AJXVPMHBXYMYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C2=C(C=CC=C2CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
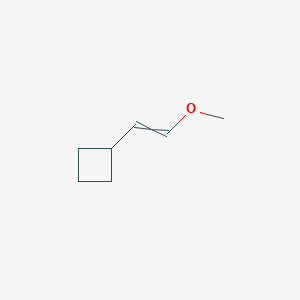
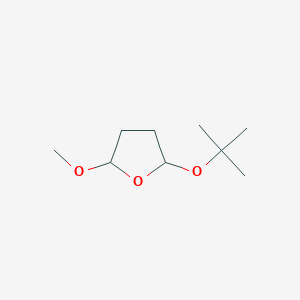

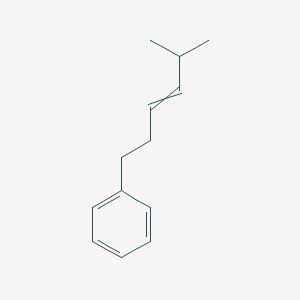

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
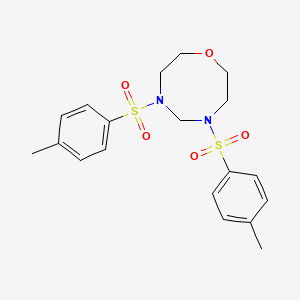

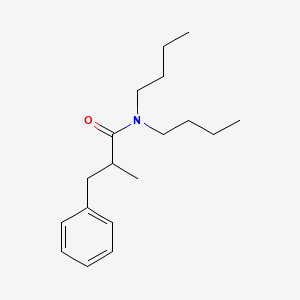
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
